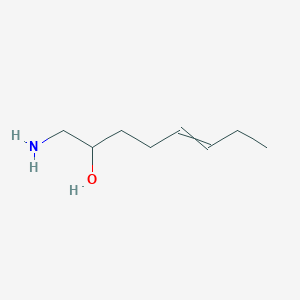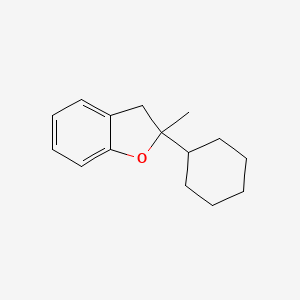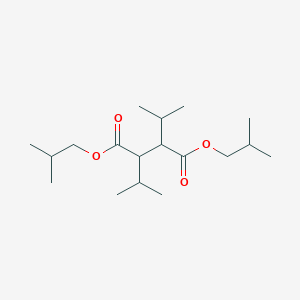![molecular formula C26H20O B12584364 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene CAS No. 646450-13-7](/img/structure/B12584364.png)
1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is a chemical compound that features a pyrene moiety linked to a phenylprop-2-en-1-yl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene typically involves the reaction of pyrene with 3-phenylprop-2-en-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Potassium hydroxide or sodium hydroxide
Catalyst: Palladium or copper-based catalysts
Solvent: Organic solvents such as toluene or dimethylformamide (DMF)
Temperature: Elevated temperatures ranging from 80°C to 120°C
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
- 2-{[(3-Phenyl-2-propyn-1-yl)oxy]methyl}oxirane
- (E)-N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
Uniqueness
1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene is unique due to its combination of a pyrene moiety and a phenylprop-2-en-1-yl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
646450-13-7 |
|---|---|
Fórmula molecular |
C26H20O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1-(3-phenylprop-2-enoxymethyl)pyrene |
InChI |
InChI=1S/C26H20O/c1-2-6-19(7-3-1)8-5-17-27-18-23-14-13-22-12-11-20-9-4-10-21-15-16-24(23)26(22)25(20)21/h1-16H,17-18H2 |
Clave InChI |
KMYKSPTUJCKLLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12584291.png)
![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)
![1H-Pyrrolo[1,2-a]azepine-5,8-dione, 6,7-dichloro-2,3,9,9a-tetrahydro-](/img/structure/B12584323.png)

![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)

![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)

![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
